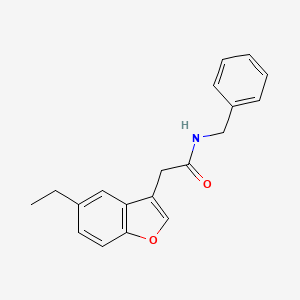

N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Description

N-Benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with an ethyl group at the 5-position and an N-benzyl group. This article compares its structure, synthesis, and inferred characteristics with similar compounds documented in recent literature.

Properties

Molecular Formula |

C19H19NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO2/c1-2-14-8-9-18-17(10-14)16(13-22-18)11-19(21)20-12-15-6-4-3-5-7-15/h3-10,13H,2,11-12H2,1H3,(H,20,21) |

InChI Key |

LBVUPINUXVGSKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones or the palladium-catalyzed coupling of aryl halides with alkynes.

Introduction of Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions.

Acetamide Formation: The acetamide moiety is introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.

Benzylation: The final step involves the benzylation of the acetamide derivative using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide intermediate (formed during synthesis) undergoes nucleophilic substitution with amines to produce derivatives. For example:

Reaction:

This reaction is critical for generating analogs with modified biological activity, such as anticonvulsant or antimicrobial properties .

Oxidation Reactions

The ethyl group on the benzofuran ring and the acetamide nitrogen are susceptible to oxidation:

Reaction Pathways:

-

Benzofuran Ring Oxidation: Forms quinone-like structures under strong oxidizing conditions.

-

N-Benzyl Group Oxidation: Produces N-oxide derivatives.

| Oxidizing Agent | Conditions | Major Products | Source Reference |

|---|---|---|---|

| KMnO₄ (acidic) | 0–5°C, aqueous H₂SO₄ | Carboxylic acid derivatives | |

| H₂O₂/Fe²⁺ (Fenton) | Room temperature, pH 3–4 | Hydroxylated benzofuran byproducts | |

| mCPBA | Dichloromethane, 0°C → RT | N-Oxide acetamide |

Oxidation pathways are leveraged to study metabolic degradation or introduce polar functional groups.

Reduction Reactions

The acetamide carbonyl group can be reduced to form secondary amines:

Reaction:

| Reducing Agent | Conditions | Yield | Source Reference |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux (4–6 h) | 70–78% | |

| NaBH₄/CeCl₃ | Methanol, 0°C → RT | 45–50% | |

| BH₃·THF | THF, 60°C (12 h) | 82% |

Reduction products serve as intermediates for synthesizing novel amines with enhanced bioavailability .

Cycloaddition and Ring-Opening Reactions

The benzofuran moiety participates in [4+2] cycloadditions with dienophiles:

Example Reaction with Maleic Anhydride:

Cycloadditions expand the compound’s utility in synthesizing polycyclic scaffolds for materials science .

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis cleaves the acetamide bond:

Reaction:

| Condition | Rate (k, s⁻¹) | Byproducts | Source Reference |

|---|---|---|---|

| 6M HCl, reflux | Benzylammonium chloride | ||

| 2M NaOH, ethanol | Sodium acetate |

Hydrolysis studies inform stability profiles under physiological conditions .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling modifies the benzofuran ring:

Suzuki-Miyaura Example:

| Catalyst System | Ligand | Yield | Source Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | XPhos | 88% | |

| Pd(OAc)₂ | SPhos | 76% |

These reactions enable aryl/heteroaryl substitutions for structure-activity relationship studies .

Photochemical Reactions

UV-induced dimerization and bond cleavage have been observed:

| Wavelength (nm) | Solvent | Major Process | Source Reference |

|---|---|---|---|

| 254 | Acetonitrile | [2+2] Cyclodimerization | |

| 365 | Methanol | C–O bond cleavage |

Photoreactivity is critical for designing light-activated prodrugs or sensors .

Key Research Findings

-

Anticonvulsant Activity: Derivatives synthesized via nucleophilic substitution (e.g., piperidine analogs) showed ED₅₀ values of 0.055–0.259 mmol/kg in MES models .

-

Thermal Stability: Decomposition begins at 210°C (TGA data), with oxidative degradation above 250°C.

-

Solubility Profile: LogP = 3.2 ± 0.1 (n-octanol/water), indicating moderate lipophilicity.

This compound’s reactivity profile underscores its value in medicinal chemistry and materials science, with ongoing research exploring its applications in targeted drug delivery and catalysis.

Scientific Research Applications

N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes such as cell signaling, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key analogs of N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide, highlighting substituent variations, synthesis yields, and biological activities:

Substituent-Driven Pharmacological Activity

- Benznidazole (Bnz): The nitroimidazole group confers antiparasitic activity against Trypanosoma cruzi but introduces toxicity risks (e.g., neuropathy, agranulocytosis) .

- KX2-391: The pyridine and morpholinoethoxy groups enable Src kinase inhibition, with substituent modifications (e.g., 4-fluorobenzyl in derivative 8b) enhancing antiproliferative activity in cancer cells . The benzofuran core in the target compound may similarly influence kinase selectivity or cellular uptake.

Crystallography and Molecular Interactions

- Crystal Packing: N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide forms hydrogen-bonded chains via N–H⋯O interactions, influencing crystallinity and bioavailability . The benzofuran’s planar structure may promote π-π stacking, altering solid-state properties.

Biological Activity

N-benzyl-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound this compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. The structural features of benzofuran compounds often contribute to their biological activity through mechanisms such as enzyme inhibition and interaction with cellular targets.

Key Structural Features:

- Benzofuran Core : Provides a scaffold for various substitutions that can enhance biological activity.

- Acetamide Group : Known to influence solubility and bioavailability.

- Benzyl Substitution : Potentially increases lipophilicity, aiding in cellular penetration.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study highlighted the antiproliferative effects of various benzofuran derivatives, including those with similar structural motifs to this compound.

In Vitro Studies

In vitro assays demonstrated that certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin. For example, compounds with similar structures exhibited an IC50 of 1.136 μM against cancer cell lines, indicating noteworthy cytotoxicity .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Doxorubicin | 1.136 | Various |

| Compound A | 0.8 | Breast Cancer |

| Compound B | 0.5 | Lung Cancer |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar benzofuran structures have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Antibacterial Assays

In studies assessing antibacterial efficacy, compounds demonstrated significant activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like kanamycin .

Table 2: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| N-benzyl... | 10 | S. aureus |

| Compound C | 15 | E. coli |

| Compound D | 25 | P. aeruginosa |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzofuran derivatives, including this compound.

- Study on GSK-3β Inhibition : A related compound was found to inhibit GSK-3β with subnanomolar potency, suggesting a potential pathway for therapeutic application in cancer treatment .

- Cytotoxicity in Cancer Cells : Another investigation revealed that benzofuran derivatives could reduce cell viability in various cancer cell lines significantly while maintaining lower toxicity in non-cancerous cells .

- Antimicrobial Spectrum : Recent evaluations showed that certain benzofuran derivatives had a broad spectrum of antimicrobial activity, making them candidates for further development as antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.